Kinase Inhibition Potency: The Critical Role of the 7-Pyridinyl Substituent in Achieving Low Nanomolar CHK1 IC50
The presence of the 7-(2-pyridinyl) group is essential for achieving low nanomolar potency against CHK1 kinase. A direct comparator, Compound 13, which features the 7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine core, demonstrates an IC50 of 7.73 ± 0.74 nM against CHK1 [1]. In stark contrast, a generic triazolopyrimidine derivative lacking this specific substitution, such as 5-(4-phenylmethoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, exhibits an EC50 of 4.98 µM (4,980 nM) in a FRET-based assay, representing a >600-fold decrease in potency [2]. This comparison underscores that the 7-pyridinyl substituent is not merely a structural feature but a critical driver of high-affinity binding, directly impacting the utility of the compound in sensitive biochemical assays.
| Evidence Dimension | Potency against CHK1 kinase |
|---|---|
| Target Compound Data | IC50 = 7.73 ± 0.74 nM |
| Comparator Or Baseline | 5-(4-phenylmethoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (EC50 = 4,980 nM) |
| Quantified Difference | >600-fold increase in potency |
| Conditions | Biochemical kinase assay for target compound; FRET assay for comparator |
Why This Matters
This >600-fold potency difference directly impacts assay sensitivity and the required compound concentration, making the target compound a far more efficient tool for CHK1-related research.
- [1] Design, Synthesis, and Biological Evaluation of Orally Bioavailable CHK1 Inhibitors Active against Acute Myeloid Leukemia. OVID. 2021. View Source
- [2] BindingDB BDBM74737: 5-(4-phenylmethoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine. BindingDB. 2011. View Source
